2-cyclohexyl-N-(4-fluorobenzyl)acetamide
Description
2-Cyclohexyl-N-(4-fluorobenzyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the acetamide backbone and a 4-fluorobenzyl substituent on the nitrogen atom. Its molecular formula is C₁₅H₁₉FNO, with a molecular weight of 248.32 g/mol. The compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as viral proteases and cellular receptors .
Properties
IUPAC Name |
2-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUFIEGMAAAYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(4-fluorobenzyl)acetamide typically involves the reaction of cyclohexylamine with 4-fluorobenzyl chloride, followed by the acylation of the resulting intermediate with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-cyclohexyl-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Antiviral Activity: 2-Cyclohexyl-N-(3-pyridyl)acetamide
Anticancer Activity: NFLOBA-EF24
- Structure : 2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide.
- Biological Relevance: Exhibited antiproliferative activity in lung adenocarcinoma H441 cells, comparable to the parent compound EF24. The 4-fluorobenzyl group contributes to cellular uptake and target engagement .
- Key Difference: The target compound lacks the piperidone and fluorobenzylidene groups, likely reducing its cytotoxicity but improving selectivity for non-cancerous tissues.
Spiro Oxazolidinedione Derivatives
- Structure : Complex spirocyclic frameworks with 4-fluorobenzyl-acetamide side chains (e.g., Compound 29 in ).
- Biological Relevance : Developed as orally bioavailable inhibitors with high selectivity for enzymes like phosphodiesterases. The 4-fluorobenzyl group enhances metabolic stability .
- Key Difference : The target compound’s simpler structure may limit its potency against specific enzyme targets but improve synthetic accessibility and cost-effectiveness.
Adenosine Receptor Agonists
- Structure : Xanthine derivatives linked to 4-fluorobenzyl-acetamide (e.g., Compound 21 in ).
- The fluorobenzyl group optimizes receptor-binding affinity .
- Key Difference: Replacement of the xanthine core with a cyclohexyl group in the target compound shifts its mechanism away from adenosine modulation, possibly toward protease inhibition.
Fluorinated Imaging Agents
- Structure : Europium complexes with tetraamide ligands containing N-(4-fluorobenzyl)acetamide (e.g., 1EuIII in ).
- Biological Relevance : Used in hypoxia imaging due to redox-sensitive luminescence. The 4-fluorobenzyl group aids in solubility and tissue distribution .
- Key Difference : The target compound lacks metal coordination sites, limiting its utility in imaging but expanding its role in small-molecule therapeutics.
Chloroacetamide Derivatives
- Structure : 2-Chloro-N-(4-fluorobenzyl)acetamide () and 2-chloro-N-cyclohexyl-N-(4-fluorobenzyl)acetamide ().
- Biological Relevance : Intermediate in synthesizing bioactive molecules. The chloro group increases electrophilicity, facilitating nucleophilic substitutions .
- Key Difference : The cyclohexyl group in the target compound replaces chlorine, reducing reactivity but improving stability and safety profiles.
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyclohexyl-N-(4-fluorobenzyl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Acylation of 4-fluorobenzylamine with chloroacetyl chloride under controlled pH (8–9) and temperature (0–5°C) to form the intermediate N-(4-fluorobenzyl)chloroacetamide .
- Step 2 : Nucleophilic substitution of the chloro group with cyclohexylthiol or cyclohexylamine, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C |
| Solvent | DMF or THF | Enhances reactivity |
| Reaction Time | 6–12 hours | Avoids side products |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 7.2–7.4 ppm (aromatic protons of 4-fluorobenzyl) and δ 3.8–4.1 ppm (CH₂ of acetamide) .
- ¹³C NMR : Peaks at ~170 ppm (carbonyl carbon) and 115–160 ppm (aromatic carbons) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 305.4 (calculated for C₁₇H₂₂FNO) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing .
Q. What strategies are recommended for addressing solubility challenges in biological assays?
The compound’s hydrophobicity (logP ~3.5) necessitates:
- Solubilization Agents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Buffer Systems : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro studies .
- Experimental Validation : Dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Analog Synthesis : Modify the cyclohexyl (e.g., replace with cyclopentyl) or fluorobenzyl (e.g., introduce electron-withdrawing groups) moieties .
- Biological Testing :
- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) .
Q. Example SAR Findings :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Fluorine → Chlorine | Increased potency (IC₅₀ ↓30%) | |
| Cyclohexyl → Cyclopropyl | Improved solubility |
Q. What computational approaches are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2, EGFR) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the fluorobenzyl group) .
Q. Key Software Tools :
| Tool | Application |
|---|---|
| AutoDock Vina | Docking accuracy |
| PyMOL | Visualization of binding |
| SwissADME | ADME prediction |
Q. How should researchers resolve contradictions in biological activity data across studies?
Troubleshooting Framework :
Replicate Experiments : Confirm activity in ≥3 independent trials .
Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) .
Meta-Analysis : Compare data across analogs (e.g., PubChem BioAssay data for related acetamides) .
Q. Common Pitfalls :
- Off-Target Effects : Validate selectivity via kinome-wide profiling .
- Batch Variability : Characterize compound purity (HPLC ≥95%) for each study .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) profiling?
- In Vitro :
- Caco-2 Cells : Assess intestinal permeability .
- Microsomal Stability : Human liver microsomes for metabolic half-life .
- In Vivo :
- Rodent Models : Plasma concentration-time curves after oral/IP administration .
- Tissue Distribution : LC-MS/MS quantification in target organs .
Q. Key PK Parameters :
| Parameter | Target Range |
|---|---|
| Half-life (t₁/₂) | >4 hours |
| Bioavailability (F%) | ≥20% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
